molecular formula C11H14O4S B054683 Oxetan-2-ylmethyl 4-methylbenzenesulfonate CAS No. 115845-51-7

Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Cat. No. B054683
M. Wt: 242.29 g/mol
InChI Key: UYSILSHSVRRBST-UHFFFAOYSA-N
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Description

Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a chemical compound of interest in various chemical synthesis and research studies. Its unique structure and reactivity profile make it a valuable intermediate for the development of pharmaceuticals, polymers, and other specialized chemicals.

Synthesis Analysis

The synthesis of related organo-amino compounds involves the mixture of (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl-4-methylbenzenesulfonate and isoindoline-1,3-dione in N,N-dimethylformamide with a yield of around 65%. This process highlights the compound's potential as a versatile intermediate in organic synthesis (Alami Anouar et al., 2019).

Molecular Structure Analysis

The compound crystallizes in the monoclinic system, showing the compound's crystalline structure and providing insights into its molecular geometry and intermolecular interactions, which are crucial for understanding its reactivity and physical properties (Alami Anouar et al., 2019).

Scientific Research Applications

  • Chemical Structure and Spectroscopy :

    • Ristova et al. (1999) conducted a study on the 4-methylbenzenesulfonate anion, employing ab initio quantum chemical methods and recording IR and Raman spectra of oxonium p-toluenesulfonate. They found that the predicted harmonic vibrational frequencies based on the ab initio force field were valuable for accurately assigning the internal vibrational modes of the anion in 4-methylbenzenesulfonate salts (Ristova, Pejov, Žugić, & Šoptrajanov, 1999).
  • Application in Lubricating Oils :

    • Habib, Hassan, and El‐Mekabaty (2014) synthesized and evaluated new quinazolones, including 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate, as antioxidant additives for Egyptian lubricating oils. Some compounds demonstrated high antioxidant activity, indicating potential applications in the lubrication industry (Habib, Hassan, & El‐Mekabaty, 2014).
  • Pharmacological Potential :

    • Yoo, Lee, and Lee (2017) explored the effects of 2‐oxo‐2H‐chromen‐4‐yl 4‐methylbenzenesulfonate on allergic inflammatory responses in rat basophilic leukemia cells. They found that this compound inhibited mast cell degranulation by suppressing the activation of the ERK pathway, suggesting potential therapeutic strategies for preventing allergic disorders (Yoo, Lee, & Lee, 2017).
  • Cancer Research :

    • Shen et al. (2012) synthesized novel ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives using (R)- or (S)-oxiran-2-ylmethyl 4-methylbenzenesulfonate. These compounds showed potential in suppressing the growth of A549 and H322 lung cancer cells, indicating their potential in cancer therapy (Shen, Zhu, Li, Zhao, & Miao, 2012).
  • Synthesis and Reactivity Studies :

    • Forcellini, Hemelaere, Desroches, and Paquin (2015) conducted a systematic study of the reactivity of (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate towards different classes of nucleophiles. They observed moderate to good yields for various nucleophiles, highlighting the versatility of this compound in synthetic chemistry (Forcellini, Hemelaere, Desroches, & Paquin, 2015).
  • Materials Science and Corrosion Inhibition :

    • Ehsani, Moshrefi, and Ahmadi (2015) synthesized 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate and investigated its action as a corrosion inhibitor for Aluminum in sulfuric acid. Their findings showed excellent inhibiting properties, making it relevant in materials science (Ehsani, Moshrefi, & Ahmadi, 2015).

Safety And Hazards

The safety information for Oxetan-2-ylmethyl 4-methylbenzenesulfonate indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

oxetan-2-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSILSHSVRRBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552656
Record name (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetan-2-ylmethyl 4-methylbenzenesulfonate

CAS RN

115845-51-7
Record name (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxymethyloxetane (TCI-US, 2.0 g, 23 mmol) in 10 mL of CH2Cl2 and 10 mL of pyridine was added p-toluenesulfonyl chloride (6.5 g, 34 mmol) in portions over 15 minutes. The mixture was stirred at ambient temperature for 3 hours and was quenched with 10 mL of saturated, aqueous NaHCO3. The layers were separated and the aqueous layer was extracted with three 5 mL portions of CH2Cl2. The combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. Purification via column chromatography (SiO2, 70% hexanes in ethyl acetate) afforded the title compound. MS (DCI/NH3) m/z 243 (M+H)+, 260 (M+NH4)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HE Colley, M Muthana, SJ Danson… - Journal of medicinal …, 2015 - ACS Publications
… Sodium hydride (60% dispersion in mineral oil, 160 mg, 4.00 mmol) was added in portions over 5 min, then after another 5 min stirring, oxetan-2-ylmethyl 4-methylbenzenesulfonate (…
Number of citations: 51 pubs.acs.org

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